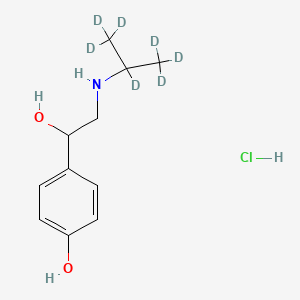

Deterenol-d7 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Overview

Deterenol-d7 Hydrochloride is a labeled analogue of deterenol, often used in scientific research for its properties as a reference standard in analytical chemistry studies, including mass spectrometry and chromatography. This compound is particularly useful in the quantification and detection of deterenol and related substances in various matrices.

Analytical Chemistry and Detection

Deterenol-d7 Hydrochloride is primarily utilized in analytical applications, where its stable isotopic labeling aids in accurate mass spectrometric quantification. For example, in a study focused on the simultaneous quantitation of nefazodone, its metabolites, and related compounds in human plasma, deterenol-d7 served as an internal standard to ensure precision and reliability in measurement outcomes. This methodological approach underscores the compound's critical role in enhancing analytical accuracy in pharmacokinetic studies and drug monitoring (Yao & Srinivas, 2000).

Environmental Studies

In environmental research, deterenol-d7 Hydrochloride's properties are exploited in studies related to the adsorption and removal of environmental pollutants. For instance, adsorption isotherm models, such as those studied for phenol and chlorophenols on activated carbon, could potentially use deterenol-d7 as a comparative standard in understanding the adsorption behaviors of similar compounds. By employing deterenol-d7 as a reference or tracer, researchers can gain insights into the interactions and efficiencies of various adsorbent materials in removing contaminants from water and soil (Hamdaoui & Naffrechoux, 2007).

properties

IUPAC Name |

4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H/i1D3,2D3,8D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOGVIILDSYTNS-CZHLNGJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deterenol-d7 Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)

![D-[UL-13C5]Ribose](/img/structure/B588482.png)